1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea
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Overview
Description
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea is a complex organic compound with a unique structure that includes a dihydroisoquinoline moiety and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, followed by its coupling with a nitrophenyl isocyanate derivative. The reaction conditions often include the use of organic solvents such as ethanol or xylene, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from methanol or other suitable solvents are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: It can be used in the development of advanced materials with unique properties, such as conductive polymers.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential side effects.
Mechanism of Action
The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with various receptors or enzymes, leading to modulation of their activity. The nitrophenyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **1-{4-[(6,7-d
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-16-4-9-20(30(32)33)14-22(16)29-26(31)28-19-7-5-17(6-8-19)12-23-21-15-25(35-3)24(34-2)13-18(21)10-11-27-23/h4-9,13-15H,10-12H2,1-3H3,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWXUOSESKPARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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